molecular formula C4H7N2O5P B8619013 [(2,4-Dioxoimidazolidin-1-yl)methyl]phosphonic acid CAS No. 91726-25-9

[(2,4-Dioxoimidazolidin-1-yl)methyl]phosphonic acid

Cat. No. B8619013
CAS RN: 91726-25-9
M. Wt: 194.08 g/mol
InChI Key: YOKZELMKEDDCSC-UHFFFAOYSA-N
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Patent
US04578224

Procedure details

A 500 ml round-bottom flask was equipped with a thermometer, condenser, magnetic stirrer, and heating mantle. Into the flask was charged, under nitrogen, 10.0 g (0.100 mole) of hydantoin, 3.2 g (0.10 mole) of paraformaldehyde (purity: ca 95%), and 60 ml of anhydrous acetic acid. The resulting mixture was heated at reflux for 0.75 hour and then cooled. To the resulting clear solution was added 8.5 g (0.100 mole) of 97% phosphorous acid and 30.6 g (0.300 mole) of acetic anhydride. The reaction mixture was heated to reflux over 1.2 hours and held at reflux for another 0.1 hour. (A white solid precipitated early in the heating period and then redissolved toward the end.) The reaction mixture was cooled somewhat, and 150 ml of water was added to it. The resulting solution was heated at reflux for 2.0 hours, cooled, and vacuum stripped at 70° C. to give 21.4 g of crude 1-(phosphonomethyl)hydantoin as an oil. Quantitative analysis by hplc showed the yield of 1-(phosphonomethyl) hydantoin to be 46%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Quantity
30.6 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].C=O.[P:10]([OH:13])([OH:12])[OH:11].[C:14](OC(=O)C)(=O)C>C(O)(=O)C>[P:10]([CH2:14][N:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3])([OH:13])([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
8.5 g
Type
reactant
Smiles
P(O)(O)O
Name
Quantity
30.6 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml round-bottom flask was equipped with a thermometer, condenser, magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
ADDITION
Type
ADDITION
Details
Into the flask was charged, under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 0.75 hour
Duration
0.75 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over 1.2 hours
Duration
1.2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for another 0.1 hour
Duration
0.1 h
CUSTOM
Type
CUSTOM
Details
(A white solid precipitated early in the heating period
DISSOLUTION
Type
DISSOLUTION
Details
redissolved toward the end
TEMPERATURE
Type
TEMPERATURE
Details
) The reaction mixture was cooled somewhat
ADDITION
Type
ADDITION
Details
150 ml of water was added to it
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.0 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
stripped at 70° C.

Outcomes

Product
Name
Type
product
Smiles
P(=O)(O)(O)CN1C(=O)NC(=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.4 g
YIELD: CALCULATEDPERCENTYIELD 110.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.